molecular formula C11H16O B7822462 2-Butyl-4-methylphenol CAS No. 29997-27-1

2-Butyl-4-methylphenol

Cat. No.: B7822462
CAS No.: 29997-27-1
M. Wt: 164.24 g/mol
InChI Key: FEXBEKLLSUWSIM-UHFFFAOYSA-N
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Description

2-Butyl-4-methylphenol is an organic phenolic compound with the molecular formula C11H16O and a molecular weight of 164.24 g/mol . It is identified by the CAS Registry Number 6891-45-8 . As a supplied product, it is designated for Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. While specific research applications for this compound are not extensively detailed in publicly available scientific literature, phenolic compounds of this structural class are often investigated in various scientific fields. Related alkylated phenols, such as Butylated Hydroxytoluene (BHT), are widely studied for their antioxidant properties, which allow them to inhibit oxidation by donating hydrogen atoms to stabilize free radicals . These properties make such compounds subjects of interest in areas like material science (e.g., as stabilizers in polymers and fuels) and biological research, where some compounds have been analyzed for potential phytotoxic (plant-growth inhibiting) effects or interactions with biological macromolecules . Researchers should consult the specific product specifications and available safety data sheets for detailed information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-butyl-4-methylphenol
Source PubChem
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InChI

InChI=1S/C11H16O/c1-3-4-5-10-8-9(2)6-7-11(10)12/h6-8,12H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

FEXBEKLLSUWSIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=C(C=CC(=C1)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20871173
Record name 2-Butyl-4-methylphenol
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Molecular Weight

164.24 g/mol
Source PubChem
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Physical Description

Liquid
Record name 2-Butyl-4-methylphenol
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CAS No.

6891-45-8, 29997-27-1
Record name 2-Butyl-4-methylphenol
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Record name 2-Butyl-p-cresol
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Record name Butyl-p-cresol
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Record name 2-Butyl-4-methylphenol
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Record name Butyl-p-cresol
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Record name 2-butyl-p-cresol
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Record name 2-Butyl-4-methylphenol
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Melting Point

19 °C
Record name 2-Butyl-4-methylphenol
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis and Catalytic Routes for 2 Butyl 4 Methylphenol

Established Industrial Synthesis Methods

Conventional production of 2-tert-butyl-4-methylphenol (B42202) has traditionally employed strong acid catalysts and readily available alkylating agents.

Alkylation of p-Cresol (B1678582) with Isobutylene (B52900) or tert-Butanol (B103910)

The most established industrial method for producing 2-tert-butyl-4-methylphenol is the acid-catalyzed alkylation of p-cresol. eurochemengineering.comrsc.org In this electrophilic substitution reaction, an alkylating agent, typically isobutylene or its precursor tert-butanol, reacts with p-cresol in the presence of an acid catalyst. rsc.orgacs.org The reaction proceeds via the formation of a tert-butyl cation from the alkylating agent, which then attacks the electron-rich aromatic ring of p-cresol, preferentially at the ortho position due to the directing effect of the hydroxyl group. researchgate.net This process can lead to the formation of both the mono-alkylated product, 2-tert-butyl-4-methylphenol, and the di-alkylated product, 2,6-di-tert-butyl-4-methylphenol (BHT). acs.org

Challenges and By-products in Sulfuric Acid Catalysis

While effective, the use of homogeneous acid catalysts like sulfuric acid presents several challenges. The process is often complex and can lead to the formation of numerous by-products, which lowers the selectivity for the desired 2-tert-butyl-4-methylphenol. google.com Side reactions include the oligomerization of isobutylene to form dimers and trimers. acs.org Furthermore, the use of sulfuric acid is associated with significant drawbacks such as equipment corrosion, safety hazards, and serious environmental pollution, necessitating the search for more benign and efficient catalytic systems. google.comscientificupdate.com

Advanced Catalytic Systems for 2-Butyl-4-methylphenol (B1619853) Production

To overcome the limitations of traditional methods, research has shifted towards developing advanced solid acid catalysts that offer higher selectivity, easier separation from the product mixture, and improved reusability.

Application of Sulfided Silica (B1680970) Catalysts

Sulfided silica has emerged as a viable solid acid catalyst for the synthesis of 2-tert-butyl-4-methylphenol from p-cresol and tert-butanol. researchgate.net This catalyst demonstrates high activity and can be easily separated and reused. researchgate.netresearchgate.net Research has identified optimal conditions to maximize yield and selectivity. researchgate.net

Under optimized conditions, the synthesis yields can be substantial. For instance, using a catalyst amount of 11.75% based on the mass of p-cresol, a reaction temperature of 80 °C, and a 1:1 molar ratio of tert-butanol to p-cresol, a yield of 89.4% with a selectivity of over 92% has been achieved. researchgate.netresearchgate.net

Table 1: Optimized Reaction Conditions for 2-tert-Butyl-4-methylphenol Synthesis using Sulfided Silica Catalyst. researchgate.net

ParameterOptimal Value
Catalyst Amount (% of p-cresol mass)11.75%
Molar Ratio (tert-butanol:p-cresol)1:1
Reaction Temperature80 °C
Addition Time of tert-Butanol3 hours
Further Reaction Time1 hour
Result
Yield89.4%
Selectivity>92%

Utilization of Mesoporous Molecular Sieves (e.g., HAlMCM-41) as Catalysts

Mesoporous molecular sieves, particularly HAlMCM-41, have been developed as effective catalysts for producing 2-tert-butyl-4-methylphenol. google.comgoogle.com This method is noted for being environmentally friendly, achieving high conversion rates, exhibiting good selectivity, and operating at relatively low reaction temperatures. google.com The catalyst itself is prepared from NaAlMCM-41 with a specific silica-to-alumina ratio. google.com The alkylation reaction is then carried out using tert-butanol or methyl tert-butyl ether as the alkylating agent. google.com

The synthesis is performed under normal pressure at temperatures ranging from 80-150°C. google.com This approach represents a significant advancement over processes that cause serious pollution. google.com

Table 2: Synthesis of 2-tert-Butyl-4-methylphenol using HAlMCM-41 Catalyst. google.com

ParameterValue
CatalystMesoporous Molecular Sieve HAlMCM-41
Raw Material for CatalystNaAlMCM-41 (SiO₂/Al₂O₃ ratio of 20-100)
Reactantsp-cresol and an alkylating agent
Alkylating Agenttert-butanol or methyl tert-butyl ether
Molar Ratio (Alkylating agent:p-cresol)1–2:1
Reaction Temperature80-150 °C
PressureNormal Pressure

Heteropoly Acid Catalysis in Optimized Reaction Conditions

Heteropoly acids (HPAs), both in bulk and supported on various materials, serve as highly effective catalysts for the alkylation of p-cresol. scientific.netresearchgate.net Phosphorus tungsten (PW) heteropoly acids immobilized on mesoporous molecular sieves like MCM-41 have been investigated for the reaction between p-cresol and isobutylene. researchgate.netscientific.net The efficiency of the reaction is influenced by factors such as reaction temperature, PW loading, and the amount of catalyst used. scientific.net

In one study, optimizing these conditions led to a p-cresol conversion of 93.89%. scientific.net Similarly, HPAs supported on zirconia have been used to catalyze the alkylation of p-cresol with tert-butanol, achieving a 61% conversion of p-cresol with an 81.4% selectivity for 2-tert-butyl-4-methylphenol under flow conditions at 403 K. researchgate.net

Table 3: Performance of Heteropoly Acid Catalysts in p-Cresol Alkylation. scientific.net

CatalystPW / MCM-41
Alkylating AgentIsobutylene
PW Loading10%
Catalyst Amount1.5%
Reaction Temperature90 °C
Results
p-Cresol Conversion93.89%
Selectivity for 2-tert-butyl-p-cresol54.63% (calculated from product rates)
Selectivity for 2,6-di-tert-butyl-p-cresol45.24%

Targeted Synthesis of this compound Derivatives

The unique structure of 2-tert-butyl-4-methylphenol makes it a valuable precursor for the synthesis of more complex molecules, particularly in the realm of coordination chemistry. Researchers have focused on incorporating this phenol (B47542) moiety into larger ligand architectures to explore their catalytic and structural properties.

Design and Synthesis of Tridentate Ligands Incorporating this compound Moieties

A notable area of research has been the design and synthesis of tridentate ligands that feature the 2-tert-butyl-4-methylphenol framework. These ligands are of interest for their potential to form stable complexes with a variety of metal ions, leading to applications in catalysis and materials science.

One significant development in this area is the synthesis of a new sterically hindered bis(3-tert-butyl-2-hydroxy-5-methylbenzyl)amine from 2-tert-butyl-4-methylphenol. researchgate.net The reaction of this phenol with N,N-dimethylformamide results in the formation of N,N-bis(3-tert-butyl-2-hydroxy-5-methylbenzyl)formamide. researchgate.net X-ray diffraction studies of this product revealed that it exists as a dimer in its crystalline state, stabilized by a bifurcated hydrogen bond. researchgate.net The formation of this dimer is facilitated by an intermolecular hydrogen bond between the carbonyl oxygen atom of one molecule and the phenolic hydroxy group of another. researchgate.net

The synthesis of such tridentate amine bis(phenol) ligands is often achieved through a modified Mannich condensation reaction. This involves heating the 2,4-disubstituted phenol, an amine, and formaldehyde (B43269) in a suitable solvent. cdnsciencepub.com These tridentate ligands can then be coordinated with transition metals through various methods, including salt metathesis with alkali metal salts of the ligand or through a protonolysis route with labile transition metal halides. cdnsciencepub.com

The synthesis of bisphenolic antioxidants through the reaction of 2-tert-butyl-4-methylphenol and aldehydes represents another facet of creating derivatives. This reaction can be efficiently catalyzed by sulphonated multi-walled carbon nanotubes (MWCNTs–SO3H) under solvent-free conditions, offering a green and reusable catalytic system. ias.ac.in

Furthermore, the versatility of the 2-tert-butyl-4-methylphenol moiety is demonstrated in its use for creating chiral aminophenolate ligands. For instance, new chiral bidentate and tridentate aminophenolate ligands have been synthesized for coordination with zinc, with potential applications in polymerization catalysis. scirp.org

The following table summarizes the synthesis of a tridentate ligand from 2-tert-butyl-4-methylphenol:

ReactantsProductObservationsReference
2-tert-butyl-4-methylphenol, N,N-dimethylformamideN,N-bis(3-tert-butyl-2-hydroxy-5-methylbenzyl)formamideProduct exists as a dimer in the crystal, stabilized by a bifurcated hydrogen bond. researchgate.net

The design and synthesis of these tridentate ligands based on 2-tert-butyl-4-methylphenol highlight the importance of this compound as a building block in supramolecular chemistry and catalysis. The steric bulk provided by the tert-butyl group and the electronic properties of the phenol ring can be finely tuned in the resulting ligands to achieve desired chemical properties and reactivity in their metal complexes.

Advanced Spectroscopic Characterization and Structural Investigations of 2 Butyl 4 Methylphenol

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. By observing the behavior of atomic nuclei in a magnetic field, NMR allows for the precise determination of the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton NMR (¹H NMR) spectroscopy of 2-tert-butyl-4-methylphenol (B42202) provides distinct signals corresponding to the different types of protons in the molecule. The chemical shifts (δ), reported in parts per million (ppm) relative to a standard reference, are indicative of the electronic environment of each proton.

The ¹H NMR spectrum of 2-tert-butyl-4-methylphenol, typically recorded in a deuterated solvent such as chloroform-d (B32938) (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), reveals several key resonances. The protons of the tert-butyl group give rise to a sharp singlet peak, typically observed upfield due to the shielding effect of the alkyl group. The methyl group attached to the aromatic ring also produces a singlet. The aromatic protons, being in different positions on the benzene (B151609) ring, exhibit distinct chemical shifts, often appearing as multiplets or separate signals depending on their coupling interactions. The hydroxyl (-OH) proton is also observable as a singlet, though its chemical shift can be variable and is sensitive to factors like solvent, concentration, and temperature.

Table 1: ¹H NMR Spectral Data for 2-tert-butyl-4-methylphenol

Proton Assignment Chemical Shift (δ, ppm) Multiplicity Integration
-C(CH₃)₃ ~1.4 Singlet 9H
Ar-CH₃ ~2.3 Singlet 3H
Ar-OH Variable (~4.5 - 5.5) Singlet 1H

Note: The exact chemical shifts and multiplicities can vary slightly based on the solvent and the specific spectrometer frequency used.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. In the ¹³C NMR spectrum of 2-tert-butyl-4-methylphenol, each unique carbon atom gives a distinct signal.

The spectrum shows signals for the quaternary carbon of the tert-butyl group and the carbons of the methyl groups. The aromatic carbons appear at different chemical shifts depending on their substitution and position relative to the hydroxyl and alkyl groups. The carbon atom bearing the hydroxyl group (C-OH) is typically found at a higher chemical shift (downfield) due to the deshielding effect of the oxygen atom. The other aromatic carbons, including the substituted and unsubstituted positions, can be assigned based on their expected chemical shifts and by using advanced NMR techniques like DEPT (Distortionless Enhancement by Polarization Transfer).

Table 2: ¹³C NMR Spectral Data for 2-tert-butyl-4-methylphenol

Carbon Assignment Chemical Shift (δ, ppm)
-C (CH₃)₃ ~34
-C(C H₃)₃ ~30
Ar-C H₃ ~21
Aromatic C -H ~115 - 128
Aromatic C -CH₃ ~129
Aromatic C -C(CH₃)₃ ~136

Note: The chemical shifts are approximate and can vary with the experimental conditions.

Infrared (IR) Spectroscopy for Vibrational Fingerprinting

Infrared (IR) spectroscopy is a technique used to identify functional groups in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations such as stretching and bending.

Fourier-Transform Infrared (FTIR) Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy is a high-resolution method for obtaining an infrared spectrum. The FTIR spectrum of 2-tert-butyl-4-methylphenol displays characteristic absorption bands that confirm the presence of its key functional groups. A prominent broad band is observed in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the phenolic hydroxyl group. The sharpness and exact position of this band can be influenced by hydrogen bonding.

The spectrum also shows sharp peaks in the 2850-3000 cm⁻¹ region, corresponding to the C-H stretching vibrations of the alkyl (tert-butyl and methyl) groups. Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹. The C=C stretching vibrations within the aromatic ring give rise to absorptions in the 1450-1600 cm⁻¹ region. Bending vibrations for C-H and O-H bonds are also observed at lower wavenumbers, providing a "fingerprint" unique to the molecule's structure. chemicalbook.comresearchgate.netmdpi.com

Table 3: Characteristic FTIR Absorption Bands for 2-tert-butyl-4-methylphenol

Wavenumber (cm⁻¹) Vibrational Mode Functional Group
~3600 (sharp) Free O-H stretch Phenolic Hydroxyl
~3400 (broad) Hydrogen-bonded O-H stretch Phenolic Hydroxyl
~2850-3000 C-H stretch Alkyl groups
~1600, ~1500 C=C stretch Aromatic ring
~1230 C-O stretch Phenol (B47542)

Attenuated Total Reflectance Infrared (ATR-IR) Spectroscopy

Attenuated Total Reflectance (ATR) is a sampling technique used in conjunction with IR spectroscopy that allows for the analysis of samples in their solid or liquid state with minimal preparation. researchgate.net In ATR-IR, an infrared beam is passed through a crystal with a high refractive index, creating an evanescent wave that extends beyond the crystal surface. researchgate.net When a sample is in close contact with the crystal, this evanescent wave can be absorbed at specific frequencies corresponding to the sample's vibrational modes.

The ATR-IR spectrum of 2-tert-butyl-4-methylphenol is generally similar to its transmission FTIR spectrum. nih.gov However, the relative intensities of the peaks may differ, and the bands may be slightly shifted. This technique is particularly useful for analyzing the pure compound without the need for solvents or sample preparation like creating KBr pellets, which can sometimes interfere with the spectral features, especially the O-H band. researchgate.netnih.gov The application of ATR-FTIR has been noted in studies involving the degradation products of antioxidants, where it can monitor changes in the material's chemical structure. nih.gov

Near-Infrared (NIR) Spectroscopy

Near-Infrared (NIR) spectroscopy utilizes the electromagnetic spectrum between 780 and 2500 nm. mdpi.com This region contains overtones and combination bands of the fundamental molecular vibrations found in the mid-infrared region. nih.gov While the absorption bands in the NIR region are typically broader and less distinct than in the mid-IR, NIR spectroscopy offers advantages such as rapid, non-destructive analysis and the ability to penetrate deeper into samples. benthamdirect.comresearchgate.net

For phenolic compounds in general, NIR spectroscopy, often coupled with chemometric methods, has been successfully employed for the quantitative analysis of total phenolic content and antioxidant activity in various samples, including berry fruits and olive oils. mdpi.comnih.govgeyseco.es The technique relies on the absorption by O-H, C-H, and N-H bonds. mdpi.comresearchgate.net In the context of 2-Butyl-4-methylphenol (B1619853), NIR could potentially be used for rapid quantification in industrial processes or quality control, by developing calibration models that correlate the NIR spectra with the concentration of the compound. geyseco.es Specific absorption bands in the NIR region that would be relevant for phenolic compounds include those related to the first overtone of the O-H stretching vibration. mdpi.com

Vapor Phase IR Spectroscopy

Vapor phase Infrared (IR) spectroscopy provides valuable information about the vibrational modes of this compound in the gaseous state, free from intermolecular interactions like hydrogen bonding that are present in the condensed phase. The analysis of the gas-phase spectrum, such as the one available in the NIST Mass Spectrometry Data Center, reveals characteristic absorption bands that are fundamental to its molecular structure. nist.gov

Key vibrational frequencies for this compound in the vapor phase are associated with its functional groups: the hydroxyl (-OH) group, the aromatic ring, and the alkyl (tert-butyl and methyl) substituents. The O-H stretching vibration appears as a sharp, well-defined band at higher frequencies compared to its broad appearance in a condensed phase spectrum. The C-O stretching vibration and various C-H stretching and bending modes from the aromatic ring and alkyl groups also provide a unique fingerprint for the molecule.

Table 1: Characteristic Vapor Phase IR Absorption Bands for this compound

Wavenumber (cm⁻¹) Vibrational Mode Assignment Source
~3650 O-H Stretch (Free) nist.gov
~3000-2850 C-H Stretch (Alkyl) nist.gov
~1600, ~1500 C=C Stretch (Aromatic Ring) nist.gov
~1200 C-O Stretch nist.gov

Note: Exact values can vary slightly based on the specific database and experimental conditions. Data is representative based on spectra from the NIST WebBook for Phenol, 2-(1,1-dimethylethyl)-4-methyl-. nist.gov

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a critical tool for determining the molecular weight and elucidating the structure of this compound through its fragmentation pattern. The electron ionization (EI) mass spectrum of this compound provides a wealth of structural information. The molecular ion peak [M]⁺ confirms the compound's exact mass and chemical formula, C₁₁H₁₆O. massbank.eu

Upon ionization, the molecule undergoes characteristic fragmentation. A very prominent peak in the spectrum corresponds to the loss of a methyl group (CH₃), resulting in a highly stable [M-15]⁺ ion. This stability is attributed to the formation of a resonance-stabilized benzylic-type cation. Another significant fragmentation pathway involves the loss of the tert-butyl group, leading to another major fragment.

Table 2: Key Mass Spectral Fragments of this compound

m/z (mass-to-charge ratio) Ion Formula Fragment Identity Source
164 [C₁₁H₁₆O]⁺ Molecular Ion (M⁺) massbank.eu
149 [C₁₀H₁₃O]⁺ [M - CH₃]⁺ massbank.eu
107 [C₇H₇O]⁺ [M - C₄H₉]⁺ massbank.eu

Source: Data derived from MassBank and NIST spectral databases. nist.govmassbank.eu

Gas Chromatography-Mass Spectrometry (GC-MS) in Degradation Product Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is an essential technique for identifying the byproducts formed during the degradation of phenolic compounds like this compound. researchgate.net Degradation can be initiated by various factors, including oxidation, thermal stress, or photodegradation. mdpi.comdiva-portal.org While specific studies on this compound are limited, research on structurally similar hindered phenols, such as 2,6-di-tert-butyl-4-methylphenol (BHT), provides insight into potential degradation pathways. usgs.govnih.govresearchgate.net

The oxidation of hindered phenols often leads to the formation of quinone-type structures and benzaldehydes. usgs.govnih.gov For instance, studies on BHT have identified products like 2,6-di-tert-butyl-p-benzoquinone (B114747) and 3,5-di-tert-butyl-4-hydroxybenzaldehyde. nih.gov It is plausible that this compound would degrade into analogous products. GC-MS allows for the separation of these volatile and semi-volatile degradation products from the parent compound and their subsequent identification based on their mass spectra and retention times. researchgate.netnycu.edu.tw

Table 3: Potential Degradation Products of Hindered Phenols Identified via GC-MS

Degradation Product Parent Compound Studied Degradation Condition Source
3,5-di-tert-butyl-4-hydroxybenzaldehyde 2,6-di-tert-butyl-4-methylphenol Oxidation usgs.govnih.gov
2,6-di-tert-butyl-p-benzoquinone 2,6-di-tert-butyl-4-methylphenol Oxidation usgs.govnih.gov
4-Peroxy-cyclohexadienones 2,6-di-tert-butyl-4-methylphenol Peroxy radical oxidation cdnsciencepub.com

X-ray Diffraction (XRD) for Crystal Structure Determination

X-ray Diffraction (XRD) on single crystals provides the definitive three-dimensional arrangement of atoms and molecules within a solid. Studies on 2-tert-butyl-4-methylphenol have revealed detailed crystallographic information. brynmawr.edunih.gov A notable study reported that the compound crystallizes in the monoclinic space group P2₁/c. brynmawr.edunih.goviucr.org

Table 4: Crystallographic Data for this compound

Parameter Value Source
Crystal System Monoclinic brynmawr.edunih.gov
Space Group P2₁/c brynmawr.edunih.goviucr.org
Molecules per Unit Cell (Z) 8 brynmawr.edunih.gov
Molecules in Asymmetric Unit 2 brynmawr.edunih.gov

Note: This data is from a study on a single crystal of 2-t-butyl-4-methylphenol (TMP). brynmawr.edunih.gov Another study involving a co-crystal with TATD also reported a monoclinic P2/c space group. iucr.org

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. For aromatic compounds like this compound, the most significant electronic transitions are the π → π* transitions associated with the benzene ring. uobabylon.edu.iq

The hydroxyl (-OH), tert-butyl, and methyl groups attached to the benzene ring act as auxochromes, influencing the energy and intensity of these transitions. These substituents typically cause a bathochromic shift (a shift to longer wavelengths) of the absorption maxima compared to unsubstituted benzene. The spectrum of this compound in a non-polar solvent would show characteristic absorption bands in the UV region, providing information about its electronic structure. The absorption is a result of electrons moving between π- or non-bonding orbitals. uobabylon.edu.iq

Table 5: Expected UV-Vis Absorption for Substituted Phenols

Transition Type Typical Wavelength Range (nm) Chromophore
π → π* ~200-280 Aromatic Ring
n → σ* ~185 C-O-H

Note: Specific λmax values for this compound require experimental measurement in a specified solvent. The values presented are typical for phenolic compounds. uobabylon.edu.iq

Computational Chemistry and Theoretical Modeling of 2 Butyl 4 Methylphenol

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These calculations solve the Schrödinger equation for a given molecular system, yielding information about its energy, electron distribution, and molecular structure. For phenolic antioxidants, these calculations are particularly useful in elucidating the mechanisms behind their radical-scavenging activities.

Geometry optimization is a computational process that determines the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. For phenolic compounds, this involves calculating key structural parameters. While specific experimental crystallographic data for 2-Butyl-4-methylphenol (B1619853) is not widely available in the retrieved literature, theoretical geometry optimization can be performed using methods like DFT with a basis set such as B3LYP/6-311G(d,p). researchgate.netnih.gov The process involves systematically adjusting bond lengths, bond angles, and dihedral angles to find the minimum energy conformation. The resulting optimized geometry provides a theoretical model of the molecule in its ground state, typically in the gas phase. atauni.edu.tr Small discrepancies between calculated and experimental values are expected, as theoretical calculations often pertain to an isolated molecule in the gas phase, whereas experimental data is usually from the solid state where intermolecular forces are present. atauni.edu.tr

The electronic structure describes the distribution and energies of electrons within the molecule. Calculations can determine parameters such as the distribution of electron density and the molecular electrostatic potential (MEP). The MEP map is a valuable tool for visualizing the charge distribution and identifying sites susceptible to electrophilic and nucleophilic attack. atauni.edu.tr In phenols, the region around the hydroxyl oxygen atom typically shows a negative electrostatic potential, indicating its role as a hydrogen bond donor and a site for electrophilic attack.

ParameterBond Length (Å)Bond Angle (°)Dihedral Angle (°)
C-O1.35 - 1.38
O-H0.96 - 0.98
C-C (aromatic)1.38 - 1.41
C-O-H108 - 110
C-C-C (ring)118 - 122
C-C-O-H~0 or ~180

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's chemical reactivity and electronic properties. nih.gov The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. The energy of the HOMO is related to the ionization potential, and the energy of the LUMO is related to the electron affinity.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a significant indicator of molecular stability. A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. nih.govtrdizin.gov.tr Conversely, a small energy gap indicates that a molecule is more polarizable and more reactive. nih.gov For phenolic antioxidants, the HOMO energy is particularly important as it reflects the ease with which the molecule can donate a hydrogen atom (as a proton and an electron) to neutralize a free radical.

Studies on similar phenolic compounds like 2,6-di-tert-butyl-4-methylphenol (BHT) have utilized DFT calculations (e.g., at the B3LYP/6-31G* level) to determine these orbital energies. iiarjournals.orgiiarjournals.org These calculations show that the HOMO is typically localized on the phenol (B47542) ring and the hydroxyl group, which is consistent with their role as antioxidants.

Table 2: Illustrative Frontier Molecular Orbital Energies for Phenolic Antioxidants (Note: The values are based on data for related compounds like BHT and BHA and serve as an example of typical quantum chemical parameters. iiarjournals.org)

CompoundHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)
Example Phenol 1-5.5 to -6.0-0.5 to -1.04.5 to 5.5
Example Phenol 2-5.8 to -6.2-0.8 to -1.24.6 to 5.4

Prediction of Reactivity and Chemical Properties via Theoretical Parameters

The energies of the HOMO and LUMO are used to calculate a range of global reactivity descriptors that quantify and predict the chemical behavior of a molecule. These parameters, derived from conceptual DFT, provide a framework for understanding a compound's reactivity, selectivity, and stability. wu.ac.th

Key reactivity descriptors include:

Ionization Potential (I): The energy required to remove an electron. It can be approximated by the negative of the HOMO energy (I ≈ -E_HOMO) according to Koopman's theorem. iiarjournals.org

Electron Affinity (A): The energy released when an electron is added. It is approximated by the negative of the LUMO energy (A ≈ -E_LUMO).

Chemical Potential (μ): Represents the escaping tendency of electrons from an equilibrium system. It is calculated as μ = (E_HOMO + E_LUMO) / 2.

Chemical Hardness (η): Measures the resistance to change in electron distribution or charge transfer. It is calculated as η = (E_LUMO - E_HOMO) / 2. Molecules with a large HOMO-LUMO gap are considered "hard," while those with a small gap are "soft." nih.gov

Global Softness (S): The reciprocal of chemical hardness (S = 1 / 2η).

Electrophilicity Index (ω): Measures the ability of a molecule to accept electrons. It is defined as ω = μ² / 2η.

These theoretical parameters help to predict how this compound would behave in a chemical reaction. For instance, its antioxidant activity is related to its low ionization potential (high HOMO energy) and its ability to donate a hydrogen atom, which can be assessed by calculating the bond dissociation enthalpy (BDE) of the phenolic O-H bond. iiarjournals.orgnih.gov A lower O-H BDE indicates a greater ability to act as a radical-scavenging antioxidant. Fukui functions can also be calculated to identify the specific atomic sites within the molecule that are most susceptible to nucleophilic, electrophilic, or radical attack. wu.ac.thresearchgate.net

Table 3: Calculated Reactivity Descriptors (Note: This table is illustrative, showing the type of data derived from HOMO and LUMO energies for phenolic compounds.)

ParameterFormulaDescription
Ionization Potential (I)-E_HOMOEnergy to remove an electron
Electron Affinity (A)-E_LUMOEnergy released when adding an electron
Chemical Potential (μ)(E_HOMO + E_LUMO) / 2Electron escaping tendency
Chemical Hardness (η)(E_LUMO - E_HOMO) / 2Resistance to charge transfer
Electrophilicity Index (ω)μ² / 2ηElectron-accepting capability

Environmental Fate, Transformation, and Distribution of 2 Butyl 4 Methylphenol

Pathways of Environmental Release from Production and Use

2-Butyl-4-methylphenol's primary route into the environment is through various waste streams generated during its production and industrial use as an antioxidant. nih.govguidechem.com Its application in preventing oxidation in a range of materials means that it can be released during manufacturing processes, product use, and disposal. guidechem.com

Industrial emissions can introduce the compound into the atmosphere, where it can be detected in ambient air and stack gases. nih.gov Furthermore, improper disposal of waste containing This compound (B1619853) can lead to contamination of soil and water systems. guidechem.com Evidence of its environmental presence includes its detection in groundwater and streams, suggesting that leaching from waste sites and runoff are significant environmental release pathways. guidechem.com

Formation as a Degradation Product of Related Polymer Additives

While direct degradation pathways are complex and varied, the presence of this compound in the environment can also be linked to the breakdown of other structurally similar polymer additives.

Identification of this compound from Antioxidant 2246 Degradation

Antioxidant 2246, chemically known as 2,2′-Methylenebis(6-tert-butyl-4-methylphenol), is a widely used antioxidant in the polymer industry. wrchem.com Structurally, it is comprised of two units that are similar to alkylphenols like this compound. While direct evidence of Antioxidant 2246 degrading into this compound is not extensively documented in publicly available literature, the structural similarities and their shared application as antioxidants in plastics suggest a potential for co-occurrence in environmental samples. mdpi.comresearchgate.net The degradation of larger, more complex phenolic antioxidants can lead to the formation of smaller phenolic molecules. For instance, studies on the degradation of other complex organic molecules have shown they can break down into simpler, related compounds. nih.gov

Environmental Partitioning and Mobility Studies

Once released into the environment, the distribution of this compound is governed by its physicochemical properties, which influence its partitioning between soil, water, and air, as well as its mobility.

Detection in Polymer Migration Studies (e.g., into skin layers)

A significant concern for phenolic compounds used as polymer additives is their potential to migrate or leach from the polymer matrix into the surrounding environment, including food, water, and skin. oaepublish.comnih.gov Studies on related alkylphenols have demonstrated this migration potential. For instance, p-tert-butylphenol has been observed to migrate from food contact materials. nih.gov

The leaching of additives is influenced by factors such as the properties of the polymer, the nature of the contacting medium (e.g., water, oil), temperature, and contact time. oaepublish.combiointerfaceresearch.com While specific studies on the migration of this compound into skin were not found, research on the percutaneous absorption of other phenols indicates that dermal uptake is a viable route of exposure. nih.govecetoc.org The process of percutaneous absorption involves the movement of a chemical from the skin's surface into the circulatory system. ecetoc.org Studies have also shown that certain surfactants can enhance the skin permeation of various compounds. biomolther.org Given its chemical nature, it is plausible that this compound could migrate from plastic materials and be absorbed through the skin, although further research is needed to quantify this specific pathway.

Abiotic and Biotic Degradation Potential in Environmental Matrices

The persistence of this compound in the environment is determined by its susceptibility to abiotic (non-biological) and biotic (biological) degradation processes.

Abiotic Degradation: In the atmosphere, 2-tert-butyl-4-methylphenol (B42202) is expected to be degraded by reacting with photochemically produced hydroxyl radicals. nih.gov The estimated half-life for this vapor-phase reaction is approximately 7.7 hours, suggesting that it is not persistent in the atmosphere. nih.gov Other abiotic degradation pathways in soil and water, such as hydrolysis, are generally considered to be slow for phenolic compounds. However, photodegradation can be a more significant process for some phenols. ebi.ac.uk

Biotic Degradation: The biodegradation of this compound is a key process in its removal from soil and water. While specific data on the biodegradation rate of 2-tert-butyl-4-methylphenol in soil is limited, studies on structurally similar compounds provide insights into its likely fate. nih.gov For example, 2,4-di-tert-butylphenol (B135424) has been shown to be significantly degraded by bacteria isolated from industrial wastewater, with one strain achieving up to 89.31% degradation within seven days. semanticscholar.org

Generally, alkylphenols can be biodegraded under both aerobic and anaerobic conditions, although aerobic processes are typically faster. nih.gov The biodegradation of phenolic compounds in soil and water is often the primary mechanism for their removal. researchgate.netresearchgate.net However, the rate of degradation can be influenced by various environmental factors, including temperature, pH, and the presence of other organic matter. biointerfaceresearch.com

Interactive Data Table: Environmental Fate Parameters of 2-tert-Butyl-4-methylphenol

ParameterValue/InformationSource
Environmental Release Released via various waste streams from production and use as an antioxidant. Detected in ambient air, industrial stacks, groundwater, and streams. nih.govguidechem.com
Atmospheric Half-life Estimated at 7.7 hours due to reaction with hydroxyl radicals. nih.gov
Mobility in Soil Expected to have no mobility. guidechem.com
Volatilization from Water Expected to volatilize from water surfaces. Estimated half-life from a model river is 31 days, and from a model lake is 227 days. guidechem.com
Biodegradation in Soil Insufficient data to determine the rate. nih.gov
Biodegradation Potential Studies on similar compounds like 2,4-di-tert-butylphenol show significant bacterial degradation in wastewater. semanticscholar.org

Applications of 2 Butyl 4 Methylphenol in Materials Science and Organic Synthesis Research

Role as an Organic Intermediate in Chemical Syntheses

2-Butyl-4-methylphenol (B1619853), also known as o-tert-butyl-p-cresol, is a critical organic intermediate in the field of organic synthesis. google.com It serves as a fundamental building block for the production of various value-added chemicals, including surfactants, antioxidants, and UV light absorbers. google.comgoogle.com Its importance is underscored by its use in the synthesis of high-grade phenolic antioxidants like 2246 and 2246-S, as well as the photostabilizer UV-326. google.com

The synthesis of this compound itself is an area of active research, with various methods developed to improve efficiency and purity. Traditional methods often involve the alkylation of p-cresol (B1678582) with isobutylene (B52900) using catalysts like sulfuric acid or cation exchange resins. google.com However, these methods can be complex, produce numerous byproducts, and present environmental and safety concerns. google.com To address these issues, newer methods have been developed, such as using mesoporous molecular sieves like HAlMCM-41 as catalysts. google.com This particular method involves the reaction of p-cresol with an alkylating agent such as tert-butanol (B103910) or methyl tert-butyl ether under specific temperature and pressure conditions. google.com

Synthesis Parameter Value/Condition
CatalystMesoporous molecular sieve HAlMCM-41
Reactantsp-Cresol and an alkylating agent (tert-butanol or methyl tert-butyl ether)
Molar Ratio (Alkylating Agent:p-Cresol)1:1 to 2:1
Temperature80-150°C
PressureNormal pressure

Precursor in the Production of Advanced Antioxidants and UV Stabilizers

One of the most significant applications of this compound is its role as a precursor in the manufacturing of advanced antioxidants and UV stabilizers, which are essential for protecting polymeric materials from degradation.

Phenolic antioxidant 2246, chemically known as 2,2'-methylenebis(6-tert-butyl-4-methylphenol), is a widely used antioxidant in the rubber and plastics industries. researchgate.net It is particularly effective in enhancing the oxidation stability of various synthetic elastomers like polybutadiene, styrene-butadiene rubber, and neoprene. this compound is a direct precursor in the synthesis of Antioxidant 2246. The synthesis typically involves the reaction of 2-tert-butyl-4-methylphenol (B42202) with formaldehyde (B43269). sid.ir Research has focused on optimizing the reaction conditions to achieve high purity and yield. For instance, one optimized method utilizes concentrated sulfuric acid and sodium dodecyl sulfate (B86663) as catalysts, leading to a high-yield production of Antioxidant 2246 under mild conditions and with a short reaction time. sid.ir

Reactant Role
2-tert-butyl-4-methylphenolPhenolic Intermediate
FormaldehydeLinking Agent
Concentrated Sulfuric AcidCatalyst
Sodium Dodecyl SulfateCatalyst

This compound also serves as a key starting material for the synthesis of the photostabilizer UV-326. google.com UV-326, a type of benzotriazole (B28993) UV absorber, is used to protect materials from degradation caused by ultraviolet radiation. google.com Specifically, UV-326 is identified as 5-chloro-2-(2-hydroxy-3-tert-butyl-5-methylphenyl)-2H-benzotriazole. google.com Its synthesis from this compound highlights the versatility of this intermediate in creating a range of protective additives for various materials.

Investigation of this compound within Polymer Additive Systems

The presence and behavior of this compound and its derivatives within polymer systems are subjects of ongoing research, particularly concerning polymer degradation and the efficacy of stabilizer packages.

Studies have investigated the migration and degradation of polymer additives, including those derived from this compound. For example, research on low-density polyethylene (B3416737) (LDPE) has shown that Antioxidant 2246, synthesized from this compound, can degrade during thermo-oxidative aging. researchgate.net Interestingly, the degradation product 2-tert-butyl-4-methylphenol has been detected in all layers of isolated human skin after contact with a polymer containing substances originating from Antioxidant 2246, indicating its potential for migration. researchgate.net

Emerging Research Areas and Future Directions for 2 Butyl 4 Methylphenol

Development of Eco-friendly Synthetic Methodologies

The traditional synthesis of 2-butyl-4-methylphenol (B1619853) often involves strong mineral acids like sulfuric acid, which present significant environmental and handling challenges. archive.orggoogle.com Consequently, a major focus of current research is the development of greener, more sustainable synthetic routes. These efforts are largely centered on the use of solid acid catalysts and alternative reaction media that are more environmentally benign.

Recent studies have demonstrated the potential of various solid acid catalysts to replace conventional liquid acids. These catalysts offer advantages such as easier separation from the reaction mixture, reduced corrosion, and the potential for regeneration and reuse. researchgate.net For instance, mesoporous molecular sieves like HAlMCM-41 have been investigated as catalysts for the alkylation of p-cresol (B1678582) with tert-butyl alcohol or methyl tert-butyl ether, showing promise for environmentally friendly production. google.com Another approach involves the use of sulfided silica (B1680970) as a catalyst, which has been shown to be highly active and easily separable for reuse. researchgate.net

Ionic liquids are also emerging as a green alternative to traditional solvents and catalysts. researchgate.net Their low vapor pressure and tunable properties make them attractive for clean chemical processes. Research has explored the use of Brønsted acidic ionic liquids for the alkylation of cresols, demonstrating high conversion rates and selectivity under milder conditions. researchgate.net Deep eutectic solvents (DES), another class of green solvents, have also been successfully employed. A DES prepared from caprolactam and p-toluenesulfonic acid has been shown to effectively catalyze the alkylation of p-cresol with tert-butyl alcohol at room temperature. mdpi.com

The principles of green chemistry are also being applied to the synthesis of related alkylphenols, providing a roadmap for this compound. inderscience.com This includes the elimination of hazardous solvents like chloroform (B151607) and the use of renewable starting materials. inderscience.cominderscienceonline.com

Table 1: Comparison of Catalysts in Eco-Friendly Synthesis

Catalyst Reactants Key Findings Reference(s)
Mesoporous Molecular Sieve (HAlMCM-41) p-methylphenol and tert-butanol (B103910)/methyl tert-butyl ether Environmentally friendly, high conversion and selectivity. google.com
Sulfided Silica p-cresol and tert-butyl alcohol High activity, easily separable and reusable catalyst. Yield of 89.4% with selectivity above 92%. researchgate.net
Brønsted Acidic Ionic Liquid p-cresol and tert-butyl alcohol High conversion (85.3%) and selectivity (95.2%) under mild conditions. researchgate.net
Deep Eutectic Solvent (CAL-TsOH) p-cresol and tert-butyl alcohol Efficient catalysis at room temperature, with 83% conversion of tert-butyl alcohol. mdpi.com
12-Tungstophosphoric acid on nano silica p-cresol and t-BuOH High conversion (92%) and selectivity to 2-TBC (90.4%). mdpi.com

Comprehensive Mechanistic Studies of Chemical Transformations

A deeper understanding of the reaction mechanisms involved in the synthesis of this compound is crucial for optimizing reaction conditions and improving the yield and selectivity of the desired product. The primary synthesis route involves the Friedel-Crafts alkylation of p-cresol with a butene isomer, typically catalyzed by an acid. google.comlongdom.org

The generally accepted mechanism involves the protonation of the alkene (e.g., isobutylene) by the acid catalyst to form a stable tert-butyl carbocation. rsc.org This electrophilic carbocation then attacks the electron-rich aromatic ring of p-cresol. The substitution can occur at the ortho position to the hydroxyl group, leading to the formation of 2-tert-butyl-4-methylphenol (B42202). longdom.orgrsc.org

However, the reaction is not always straightforward. O-alkylation can occur as a competing reaction, forming p-cresyl-tert-butyl ether. longdom.org The reaction conditions, particularly temperature, play a significant role in determining the product distribution. At lower temperatures, the formation of the O-alkylated product may be favored, while higher temperatures can promote the rearrangement of the ether to the more stable C-alkylated product. longdom.org

Furthermore, the possibility of forming di-alkylated products, such as 2,6-di-tert-butyl-4-methylphenol, exists, especially with an excess of the alkylating agent or under forcing conditions. google.com Transalkylation reactions, where a butyl group migrates from a di-butylated cresol (B1669610) to a mono-butylated or un-butylated cresol, can also occur, further complicating the product mixture. google.com Mechanistic studies using techniques like kinetic modeling and computational chemistry are being employed to unravel these complex reaction pathways and to design more selective catalytic systems. researchgate.netscispace.com

Table 2: Key Mechanistic Steps in the Synthesis of this compound

Step Description Influencing Factors Reference(s)
Carbocation Formation Protonation of the butene isomer by an acid catalyst to form a butyl carbocation. Acidity of the catalyst. rsc.org
Electrophilic Aromatic Substitution Attack of the carbocation on the p-cresol ring, primarily at the ortho position. Electron density of the aromatic ring, steric hindrance. longdom.orgrsc.org
O-Alkylation (Side Reaction) Formation of p-cresyl-tert-butyl ether. Reaction temperature, nature of the catalyst. longdom.org
Di-alkylation (Side Reaction) Further alkylation to form di-butylated products. Molar ratio of reactants, reaction time. google.com
Transalkylation Migration of alkyl groups between cresol molecules. Catalyst acidity, temperature. google.com

Advanced Analytical Techniques for Trace Analysis

The detection and quantification of this compound and other alkylphenols at trace levels are of significant interest, particularly in environmental monitoring. acs.org The development of sensitive and reliable analytical methods is essential for understanding their environmental fate and transport. epa.gov

A variety of advanced analytical techniques are employed for the analysis of alkylphenols. High-performance liquid chromatography (HPLC) and gas chromatography coupled with mass spectrometry (GC/MS) are the most common methods. epa.govdss.go.th HPLC offers versatility in separating complex mixtures of alkylphenol isomers and their ethoxylates. dss.go.th GC/MS provides high sensitivity and specificity, allowing for the confident identification and quantification of target compounds, even in complex matrices. dss.go.th

Sample preparation is a critical step in trace analysis. Solid-phase extraction (SPE) is widely used to pre-concentrate alkylphenols from aqueous samples and to remove interfering substances. acs.orgepa.gov Different SPE sorbents can be utilized depending on the specific properties of the target analytes and the sample matrix. For solid samples like sediment, techniques such as ultrasonic extraction followed by cleanup steps are employed. researchgate.net

Recent advancements in analytical instrumentation, such as the use of high-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS), are further enhancing the capabilities for trace analysis of alkylphenols. These techniques offer improved sensitivity, selectivity, and the ability to identify unknown transformation products. epa.gov

Table 3: Analytical Techniques for the Detection of Alkylphenols

Technique Principle Typical Detection Limits Reference(s)
HPLC Separation based on polarity. 2 to 6 µg/L dss.go.th
GC/MS Separation based on volatility and mass-to-charge ratio. 0.001 to 0.02 µg/L dss.go.th
SPE Sample pre-concentration and cleanup. N/A (sample preparation technique) acs.orgepa.gov
Steam Distillation Separation of volatile compounds from a sample. N/A (sample preparation technique) google.com

Exploration of Novel Derivatives with Tailored Properties

Research is also focused on the synthesis of novel derivatives of this compound to create compounds with tailored properties for specific applications. chemicalbook.comgoogle.com The basic structure of this compound, with its phenolic hydroxyl group and alkyl substituents, provides a versatile platform for chemical modification.

One area of exploration is the development of new antioxidants. By modifying the structure of this compound, it may be possible to enhance its antioxidant activity or to improve its compatibility with different materials. For example, derivatives of the related compound 2,6-di-tert-butyl-4-methylphenol (BHT) have been synthesized and studied for their antioxidant properties. sigmaaldrich.commerckmillipore.com Similarly, novel lipophilic antioxidants have been synthesized from curcumin, starting with a related phenol (B47542), 2-methoxy-4-methylphenol, demonstrating the potential for creating new functional molecules. nih.gov

Another promising application for derivatives of this compound is in the fragrance industry. The hydrogenation of 2-tert-butyl-4-methylphenol and subsequent esterification or etherification can lead to the formation of compounds with interesting olfactory properties. google.comgoogle.com For example, 2-tert-butyl-4-methyl-cyclohexyl acetate (B1210297) and 2-tert-butyl-4-methyl-1-methoxy-cyclohexane are derivatives that have been identified as having potential use as fragrance compounds. google.com

The synthesis of these derivatives often involves well-established chemical transformations such as acylation, alkylation, and hydrogenation. google.comgoogle.com The ongoing exploration of these synthetic pathways is expected to yield a new generation of functional molecules derived from this compound with applications in diverse fields, from materials science to consumer products.

Table 4: Examples of this compound Derivatives and Their Potential Applications

Derivative Synthetic Route Potential Application Reference(s)
2-tert-Butyl-p-cresol amide derivatives Amidation Antibacterial and antifouling agents chemicalbook.com
2-tert-Butyl-4-methyl-cyclohexyl acetate Hydrogenation followed by esterification Fragrance google.com
2-tert-Butyl-4-methyl-1-methoxy-cyclohexane Hydrogenation followed by etherification Fragrance google.com

Q & A

Q. How can high-throughput screening (HTS) platforms explore the pharmacological potential of this compound analogs?

  • Answer: Implement HTS using robotic liquid handlers and fluorescence-based assays (e.g., kinase inhibition). Apply cheminformatics (e.g., MOE, RDKit) for structure-activity relationship (SAR) analysis and lead optimization .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.